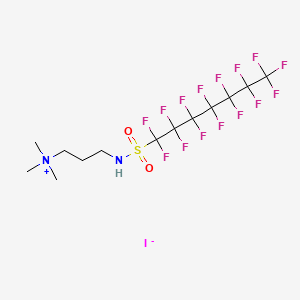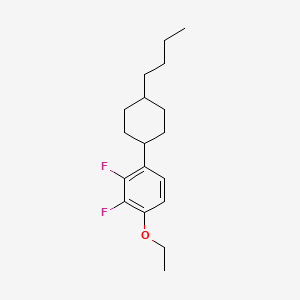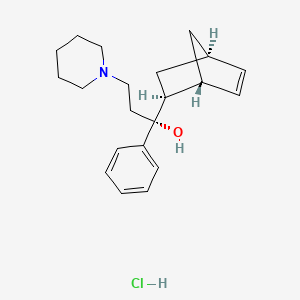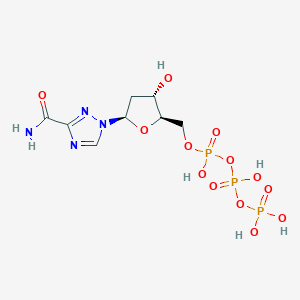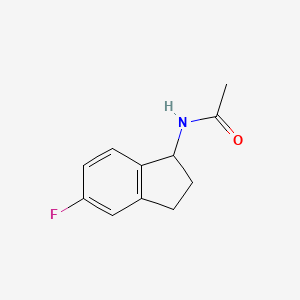
N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)acetamide is a chemical compound that belongs to the class of indane derivatives Indane derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)acetamide typically involves the reaction of 5-fluoro-2,3-dihydro-1H-inden-1-one with acetamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product. Common solvents used in this reaction include ethanol and methanol, while bases such as potassium hydroxide (KOH) are often employed to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. Advanced techniques such as ultrasound irradiation and microwave-assisted synthesis may also be employed to enhance reaction efficiency and reduce production time .
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield 5-fluoro-2,3-dihydro-1H-inden-1-one, while reduction can produce 5-fluoro-2,3-dihydro-1H-inden-1-ylamine .
Applications De Recherche Scientifique
N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)acetamide has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)acetamide involves its interaction with specific molecular targets and pathways in the body. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in viral replication, thereby exhibiting antiviral properties . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)acetamide can be compared with other similar compounds, such as:
N-(2,3-dihydro-1H-inden-5-yl)acetamide: This compound lacks the fluorine atom, which may result in different biological activities and properties.
1-(2,3-dihydro-1H-inden-5-yl)ethanone: This compound has a ketone group instead of an acetamide group, leading to different reactivity and applications.
The presence of the fluorine atom in this compound makes it unique and may enhance its biological activity and stability compared to similar compounds .
Propriétés
Formule moléculaire |
C11H12FNO |
|---|---|
Poids moléculaire |
193.22 g/mol |
Nom IUPAC |
N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)acetamide |
InChI |
InChI=1S/C11H12FNO/c1-7(14)13-11-5-2-8-6-9(12)3-4-10(8)11/h3-4,6,11H,2,5H2,1H3,(H,13,14) |
Clé InChI |
PXELIROYYBOOFO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1CCC2=C1C=CC(=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-Methyl-1h-indol-3-yl)methyl]benzoic acid](/img/structure/B13419005.png)
![2-[4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy]acetamide](/img/structure/B13419012.png)
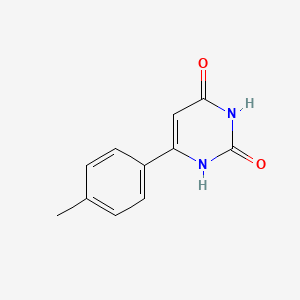
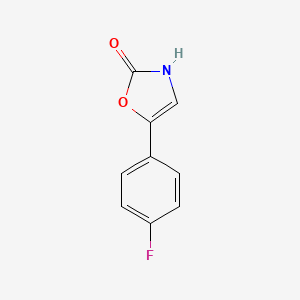
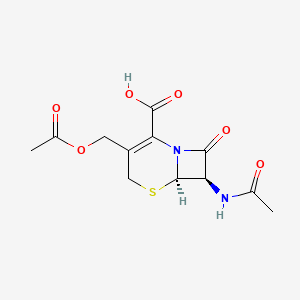
![(2E)-2-[(10R,13S)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]propanoic acid](/img/structure/B13419042.png)
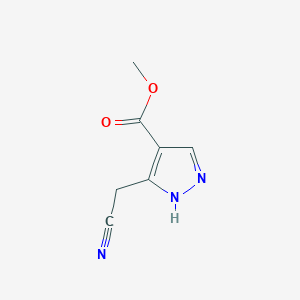
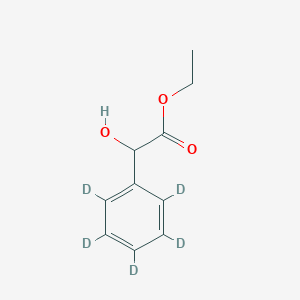
![Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butoxy]ethyl]cyclopentyl]acetate](/img/structure/B13419056.png)
